N-(1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
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Overview
Description
N-(1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole family, which is characterized by a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators, with dimethyl formamide as the solvent . The reaction conditions are relatively mild, allowing for high yields of the desired product.
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: H₂O₂ in ethanol at room temperature.
Reduction: NaBH₄ in methanol under reflux conditions.
Substitution: Bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) in aqueous or organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Known for its antimicrobial and anticancer activities.
5,7-Dichloro-2-aminobenzothiazole: Exhibits enhanced biological activity due to the presence of chlorine atoms.
4,5,6-Trifluoro-2-aminobenzothiazole: Fluorine atoms increase its stability and biological activity.
Uniqueness
N-(1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine is unique due to its specific structure, which allows for a wide range of chemical reactions and biological activities. Its versatility makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
34997-17-6 |
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Molecular Formula |
C14H9N3S2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C14H9N3S2/c1-3-7-11-9(5-1)15-13(18-11)17-14-16-10-6-2-4-8-12(10)19-14/h1-8H,(H,15,16,17) |
InChI Key |
BAKKCCVQOIFVKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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